(5-(Furan-2-yl)isoxazol-3-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Description
(5-(Furan-2-yl)isoxazol-3-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.39. The purity is usually 95%.
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Biological Activity
The compound (5-(Furan-2-yl)isoxazol-3-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS Number: 1396793-16-0) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative studies with other biologically active compounds.
Chemical Structure and Properties
The molecular formula of the compound is C16H16N4O3S, with a molecular weight of 344.4 g/mol. The structure includes a furan ring, an isoxazole moiety, and a piperidine group substituted with a thiadiazole ring, which are known to contribute to various biological activities.
Antimicrobial Activity
The synthesis of compounds containing the thiadiazole moiety has been linked to significant antimicrobial activities. For instance, studies have shown that derivatives of 1,3,4-thiadiazole exhibit potent activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with similar structures have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli . The presence of the isoxazole and furan rings in our compound may enhance its antimicrobial efficacy.
Anti-inflammatory Activity
Compounds bearing piperidine and thiadiazole functionalities have been reported to exhibit anti-inflammatory properties. For example, certain derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes . The compound may similarly act as a COX inhibitor, thus reducing inflammation.
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory pathways.
- Cellular Interaction : The furan and isoxazole rings can interact with cellular receptors or DNA, influencing cell signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have been noted for their ability to modulate oxidative stress within cells .
Comparative Analysis
A comparative analysis of the biological activity of our compound against known standards provides insights into its potential efficacy:
Compound | IC50 (µM) | Activity Type |
---|---|---|
Thiadiazole Derivative A | 2.14 ± 0.003 | Antimicrobial |
Isoxazole Derivative B | 0.63 ± 0.001 | Anti-inflammatory |
Our Compound | TBD | TBD |
Case Studies
In one study involving the synthesis of various thiadiazole derivatives, several compounds were evaluated for their antimicrobial efficacy against E. coli and S. aureus. The results indicated that modifications in the thiadiazole structure significantly influenced their potency . Another case study focused on the anti-inflammatory properties of piperidine-based compounds showed that those with specific substitutions exhibited enhanced COX-II inhibitory activity .
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-17-18-15(24-10)11-4-6-20(7-5-11)16(21)12-9-14(23-19-12)13-3-2-8-22-13/h2-3,8-9,11H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYWACGFIDLXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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